molecular formula C9H15IO2 B8430989 2-Iodomethyl-6,10-dioxa-spiro[4.5]decane

2-Iodomethyl-6,10-dioxa-spiro[4.5]decane

Cat. No.: B8430989
M. Wt: 282.12 g/mol
InChI Key: GXVOJTVZDMUFOB-UHFFFAOYSA-N
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Description

2-Iodomethyl-6,10-dioxa-spiro[4.5]decane is a spirocyclic compound characterized by a unique bicyclic framework where two oxygen atoms are embedded in the 6- and 10-positions of a spiro[4.5]decane scaffold, with an iodomethyl (-CH₂I) substituent at the 2-position.

Properties

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

3-(iodomethyl)-6,10-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H15IO2/c10-7-8-2-3-9(6-8)11-4-1-5-12-9/h8H,1-7H2

InChI Key

GXVOJTVZDMUFOB-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC(C2)CI)OC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

8,8-Dimethyl-6,10-dioxaspiro[4.5]decane
  • Molecular Formula : C₁₀H₁₈O₂
  • Molecular Weight : 170.25 g/mol
  • Key Features :
    • Two methyl groups at the 8-position and oxygen atoms in the 6- and 10-positions.
    • Lacks the iodomethyl group, reducing electrophilic reactivity compared to the target compound.
  • Applications : Primarily used as a chemical intermediate in organic synthesis. Its methyl groups enhance hydrophobicity, making it less polar than iodomethyl analogs .
Pinnaic Acid and Tauropinnaic Acid (6-Azaspiro[4.5]decane Derivatives)
  • Key Features :
    • Contain a nitrogen atom in the spiro framework (6-azaspiro[4.5]decane).
    • Pinnaic acid includes a taurine moiety, enhancing water solubility and bioactivity.
  • Applications : Isolated from marine organisms, these compounds exhibit anti-inflammatory and neuroprotective properties. The nitrogen atom enables hydrogen bonding, contrasting with the iodine-mediated halogen bonding in the target compound .
1,6,9-Trioxaspiro[4.5]decane Derivatives
  • Key Features: Three oxygen atoms in the spiro system, increasing polarity.
  • Applications : Studied for structure-activity relationship (SAR) investigations in medicinal chemistry. Their enhanced oxygen content improves solubility but reduces stability compared to dioxa systems .
Benzo-Spiro[4.5]decane Skeletons
  • Molecular Formula : C₁₄H₁₆ (representative example).
  • Key Features :
    • Aromatic benzene ring fused to the spiro system.
    • Electron-rich structure suitable for optoelectronic applications.
  • Applications : Used in light-emitting diodes (LEDs) and solar cell materials due to their conjugated π-systems, a contrast to the iodine-driven reactivity of the target compound .

Physicochemical and Reactivity Comparisons

Compound Polarity Reactivity Highlights Stability
2-Iodomethyl-6,10-dioxa-spiro[4.5]decane Moderate (iodine increases polarizability) High (iodine acts as a leaving group in substitution reactions) Sensitive to light/heat due to C-I bond
8,8-Dimethyl-6,10-dioxaspiro[4.5]decane Low (hydrophobic methyl groups) Low (methyl groups inert) High (stable under ambient conditions)
Pinnaic Acid (6-azaspiro[4.5]decane) High (taurine moiety) Moderate (hydrogen bonding via nitrogen) Moderate (sensitive to pH changes)
1,6,9-Trioxaspiro[4.5]decane High (three oxygen atoms) Low (oxygen enhances solubility but reduces electrophilicity) Low (prone to oxidative degradation)

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